
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is a polysaccharide composed of ten glucose units linked by alpha-1,4-glycosidic bonds, with an aldehyde group at the terminal glucose unit. Polysaccharides like this are essential in various biological processes and have significant industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such polysaccharides typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions. Chemical synthesis involves the stepwise addition of glucose units using protecting groups to control the reaction specificity.
Industrial Production Methods
Industrial production often employs microbial fermentation, where genetically engineered microorganisms produce the desired polysaccharide. The fermentation process is optimized for yield and purity, followed by purification steps such as filtration, precipitation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Polysaccharides undergo various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Introduces functional groups such as sulfate or phosphate.
Common Reagents and Conditions
Oxidation: Sodium periodate or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sulfuric acid for sulfation, phosphoric acid for phosphorylation.
Major Products
Oxidation: Aldehydo-glucose derivatives.
Reduction: Polyhydroxy compounds.
Substitution: Sulfated or phosphorylated polysaccharides.
Wissenschaftliche Forschungsanwendungen
Polysaccharides like this compound have diverse applications:
Chemistry: Used as building blocks for more complex molecules.
Biology: Serve as energy storage (e.g., glycogen) and structural components (e.g., cellulose).
Medicine: Used in drug delivery systems and as bioactive compounds with immunomodulatory properties.
Industry: Employed in food as thickeners, stabilizers, and emulsifiers.
Wirkmechanismus
The biological activity of polysaccharides depends on their ability to interact with specific receptors or enzymes. For example, they can modulate immune responses by binding to pattern recognition receptors on immune cells, triggering signaling pathways that lead to the production of cytokines and other immune mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellulose: A polysaccharide with beta-1,4-glycosidic bonds, providing structural support in plants.
Starch: Composed of amylose and amylopectin, with alpha-1,4 and alpha-1,6-glycosidic bonds, serving as energy storage in plants.
Glycogen: Similar to starch but more highly branched, serving as energy storage in animals.
Uniqueness
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc” is unique due to its specific glycosidic linkage pattern and terminal aldehyde group, which may confer distinct chemical and biological properties compared to other polysaccharides.
Eigenschaften
Molekularformel |
C66H112O56 |
|---|---|
Molekulargewicht |
1801.6 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C66H112O56/c67-1-13(79)25(81)47(14(80)2-68)113-58-38(94)28(84)49(16(4-70)104-58)115-60-40(96)30(86)51(18(6-72)106-60)117-62-42(98)32(88)53(20(8-74)108-62)119-64-44(100)34(90)55(22(10-76)110-64)121-66-46(102)36(92)56(24(12-78)112-66)122-65-45(101)35(91)54(23(11-77)111-65)120-63-43(99)33(89)52(21(9-75)109-63)118-61-41(97)31(87)50(19(7-73)107-61)116-59-39(95)29(85)48(17(5-71)105-59)114-57-37(93)27(83)26(82)15(3-69)103-57/h1,13-66,68-102H,2-12H2/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+/m0/s1 |
InChI-Schlüssel |
FIHHWPKDYDOOFJ-NXLJYPEBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


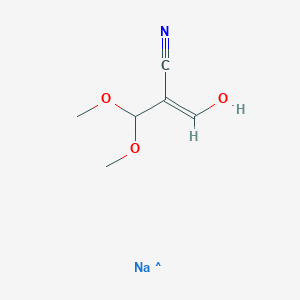

![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)


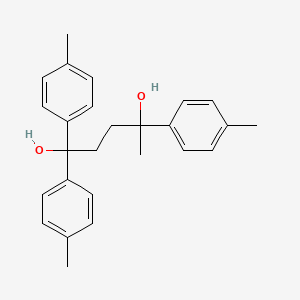
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
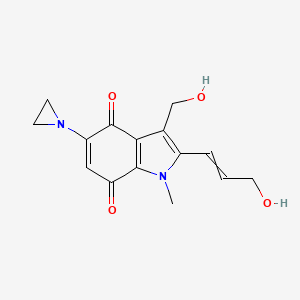
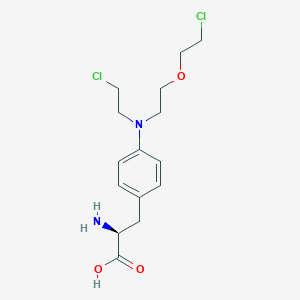
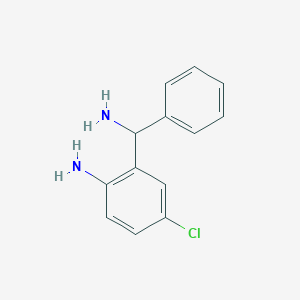
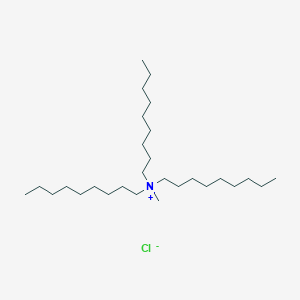
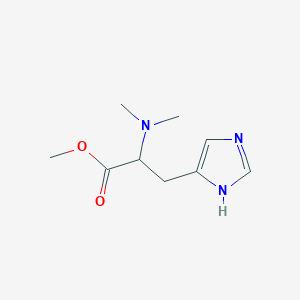
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
